Cas no 2870666-58-1 (2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester )

2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester is a versatile heterocyclic compound featuring an azetidine ring functionalized with a methoxymethyl group and a methyl ester moiety. Its strained four-membered ring structure contributes to its reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and bioactive molecules. The methoxymethyl and ester groups enhance its solubility and provide handles for further derivatization. This compound is useful in medicinal chemistry for constructing constrained peptidomimetics or as a precursor for chiral auxiliaries. Its stability under controlled conditions ensures reliable performance in synthetic applications.
2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester  structure
2870666-58-1 structure
Product Name:2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester
CAS No:2870666-58-1
MF:C7H13NO3
MW:159.183022260666
CID:5563172
Update Time:2025-06-08

2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(methoxymethyl)-2-azetidinecarboxylate (ACI)
    • 2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester
    • Inchi: 1S/C7H13NO3/c1-10-5-7(3-4-8-7)6(9)11-2/h8H,3-5H2,1-2H3
    • InChI Key: RQRYUUBMXLDHDY-UHFFFAOYSA-N
    • SMILES: O=C(C1(CCN1)COC)OC

2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester Pricemore >>

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Additional information on 2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester

Introduction to 2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester (CAS No. 2870666-58-1)

2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester (CAS No. 2870666-58-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidine derivatives, which are known for their unique structural properties and potential biological activities. The molecule's structure includes a four-membered azetidine ring, a carboxylic acid group, and a methoxymethyl substituent, making it a versatile building block for the synthesis of more complex molecules.

The chemical structure of 2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester is characterized by its azetidine ring, which imparts rigidity and conformational constraints to the molecule. The presence of the methoxymethyl group adds steric bulk and electronic effects that can influence the compound's reactivity and biological properties. The methyl ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or coupling reactions to form amides or esters.

In recent years, azetidine derivatives have been extensively studied for their potential applications in drug discovery and development. One of the key areas of interest is their use as scaffolds for the design of novel inhibitors targeting various enzymes and receptors. For instance, azetidine-based compounds have shown promise as inhibitors of protein kinases, which are important targets in cancer therapy. The rigid structure of azetidines can help in achieving high binding affinity and selectivity, which are crucial for effective drug candidates.

2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester has also been explored for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The methoxymethyl group in this compound can be designed to be cleaved by specific enzymes or under certain physiological conditions, releasing the active moiety. This approach can improve the pharmacokinetic properties of the drug, such as solubility, stability, and bioavailability.

Recent research has highlighted the importance of azetidine derivatives in modulating G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and are targets for many therapeutic agents. Studies have shown that azetidine-based ligands can exhibit high potency and selectivity for specific GPCRs, making them valuable tools for both basic research and drug development. For example, a study published in the Journal of Medicinal Chemistry reported that an azetidine derivative similar to 2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester demonstrated potent agonist activity at the serotonin 5-HT1A receptor, suggesting its potential use in treating psychiatric disorders such as anxiety and depression.

The synthetic accessibility of 2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to prepare this compound efficiently and on a large scale. One common approach involves the ring-closing metathesis (RCM) reaction followed by functional group transformations to introduce the desired substituents. These synthetic methods allow researchers to easily modify the structure of the compound to optimize its biological activity and pharmacological properties.

In addition to its potential therapeutic applications, 2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester has also found use in other areas of chemical research. For instance, it can serve as a chiral building block for asymmetric synthesis, enabling the preparation of enantiomerically pure compounds with high stereoselectivity. Chiral compounds are essential in many pharmaceuticals and fine chemicals due to their distinct biological activities and properties.

The safety profile of 2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester is an important consideration for its use in pharmaceutical development. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further investigations are necessary to fully understand its safety profile and ensure its safe use in clinical settings.

In conclusion, 2-Azetidinecarboxylic acid, 2-(methoxymethyl)-, methyl ester (CAS No. 2870666-58-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it a valuable scaffold for designing novel inhibitors and prodrugs with improved pharmacological properties. Ongoing research continues to explore new avenues for its use in drug discovery and development, highlighting its significance in advancing therapeutic options for various diseases.

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